5-Cyano-2-hydroxybenzoic acid

Description

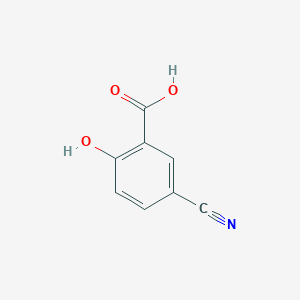

Structure

3D Structure

Properties

IUPAC Name |

5-cyano-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNYRQCTAPBWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60515600 | |

| Record name | 5-Cyano-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10435-57-1 | |

| Record name | 5-Cyano-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Technical Guide to 5-Cyano-2-hydroxybenzoic Acid: A Versatile Scaffold for Scientific Innovation

Abstract

This compound (CAS 10435-57-1), also known as 5-cyanosalicylic acid, is a highly functionalized aromatic compound that serves as a critical building block in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a carboxylic acid, a hydroxyl group, and a cyano moiety, offers a versatile platform for the synthesis of a diverse range of complex molecules and novel chemical entities. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, key applications in drug discovery, and essential safety protocols. By synthesizing data from established literature and technical sources, this document aims to equip researchers with the foundational knowledge required to effectively utilize this compound in their experimental workflows and development pipelines.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The presence of three distinct functional groups on the benzene ring governs its chemical reactivity and physical characteristics. Its properties make it soluble in many polar organic solvents, while it remains only slightly soluble in water.

| Property | Value | Source(s) |

| CAS Number | 10435-57-1 | [1][2] |

| Molecular Formula | C₈H₅NO₃ | [1][2] |

| Molecular Weight | 163.13 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Cyanosalicylic acid, 2-hydroxy-5-cyanobenzoic acid | [1] |

| Appearance | Solid | [3] |

| Melting Point | 210 °C | [2] |

| Boiling Point | 377.5 ± 37.0 °C at 760 mmHg | [3] |

| InChI Key | XUNYRQCTAPBWCF-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=CC(=C(C=C1C#N)C(=O)O)O | [1][2] |

Synthesis and Chemical Reactivity

The synthesis of this compound is not as commonly documented as its parent compound, salicylic acid. However, logical synthetic routes can be devised based on established aromatic chemistry transformations. One of the most plausible methods involves the Sandmeyer reaction , a cornerstone of aromatic synthesis for introducing a cyano group. [4][5] This process would begin with a suitable precursor, such as 5-aminosalicylic acid. The amino group is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This highly reactive intermediate is then treated with a copper(I) cyanide salt, which facilitates the substitution of the diazonium group with a nitrile, yielding the final product. [3][6]

Reactivity Insights: The true value of this compound lies in the differential reactivity of its functional groups, which can be addressed selectively under different reaction conditions:

-

Carboxylic Acid (-COOH): This group readily undergoes esterification or amidation reactions, making it an ideal handle for attaching the molecule to other scaffolds or modulating its pharmacokinetic properties. [7]* Hydroxyl (-OH): The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity also allows it to participate in chelation with metal ions. [8]* Cyano (-C≡N): The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further avenues for derivatization.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and concentration of this compound.

Qualitative and Structural Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the aromatic protons and carbons.

-

Infrared (IR) Spectroscopy: Provides confirmation of the key functional groups through characteristic absorption bands for O-H (hydroxyl), C=O (carboxyl), and C≡N (nitrile) stretches.

Quantitative and Purity Analysis:

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of the compound and for quantitative analysis in complex mixtures. A reversed-phase HPLC method coupled with a UV detector is typically employed. [6]* Colorimetric Analysis: For rapid quantification, the phenolic hydroxyl group can be complexed with iron(III) ions to produce a colored solution (typically violet-blue). The absorbance of this complex, measured with a colorimeter or spectrophotometer, is proportional to the concentration, allowing for quantification against a calibration curve.

Applications in Research and Drug Development

The structural framework of this compound is closely related to salicylic acid, a foundational molecule for non-steroidal anti-inflammatory drugs (NSAIDs). [9]This inherent bio-relevance makes it an attractive starting point for the design of novel therapeutic agents.

Key Research Areas:

-

Anti-inflammatory Agents: Derivatives of hydroxybenzoic acids are actively being investigated for their anti-inflammatory properties. Research into related structures, such as 5-acetamido-2-hydroxy benzoic acid, has shown potential for developing selective cyclooxygenase-2 (COX-2) inhibitors, which could offer improved safety profiles over traditional NSAIDs. [10][11]* Antioxidant Compounds: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity. Novel derivatives have been synthesized from related amino-salicylic acids that exhibit potent antioxidant effects in vitro, suggesting a role in mitigating oxidative stress-related diseases. [4]* Antimicrobial and Anticancer Research: Phenolic acids, as a class, are known to possess a wide range of biological activities, including antimicrobial and cytotoxic effects against cancer cell lines. [7]The unique electronic properties conferred by the cyano group make this scaffold a compelling candidate for developing new agents in these fields.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as harmful and an irritant.

Hazard Identification: [1][2][3]

| GHS Pictogram | Signal Word | Hazard Statements |

|---|

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |

Recommended Safety Protocols:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves. [12]* Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

First Aid Measures: [12]* Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Exemplar Experimental Protocols

The following protocols are provided as validated starting points for common experimental procedures involving this compound.

Protocol 1: Synthesis of an Amide Derivative via EDC Coupling

This protocol details a standard method for coupling the carboxylic acid group with a primary amine.

Objective: To synthesize N-benzyl-5-cyano-2-hydroxybenzamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

-

HOBt (Hydroxybenzotriazole) (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate, 1M HCl, Saturated NaHCO₃ solution, Brine

Methodology:

-

Reaction Setup: Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Causality: The inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

Activation: Add HOBt and EDC to the solution and stir for 20 minutes at room temperature. Causality: EDC activates the carboxylic acid, and HOBt is added to suppress side reactions and improve coupling efficiency.

-

Amine Addition: Add DIPEA, followed by the dropwise addition of benzylamine. Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality: The aqueous washes remove unreacted reagents, DMF, and byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure amide.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.

Protocol 2: Colorimetric Quantification with Iron(III) Nitrate

This protocol provides a simple method for determining the concentration of a solution of the title compound. Objective: To quantify the concentration of a this compound solution.

Materials:

-

Stock solution of this compound of known concentration (e.g., 1 g/L in ethanol).

-

0.025 M Iron(III) nitrate solution.

-

Volumetric flasks (100 mL), pipettes.

-

Colorimeter or UV-Vis spectrophotometer.

Methodology:

-

Prepare Standards: Create a series of standard solutions by diluting the stock solution. For example, pipette 10, 8, 6, 4, and 2 mL of the stock solution into separate 100 mL volumetric flasks.

-

Develop Color: Make each flask up to the 100 mL mark with the 0.025 M iron(III) nitrate solution. Mix well and allow the color to develop for 10 minutes. Causality: The iron(III) ions form a colored complex with the phenolic hydroxyl group, which is the basis for the measurement.

-

Prepare Unknown: Pipette a known volume (e.g., 10 mL) of the unknown solution into a 100 mL volumetric flask and fill to the mark with the iron(III) nitrate solution.

-

Measure Absorbance: Using the colorimeter (with a green/yellow filter, ~530 nm), zero the instrument with a blank (iron(III) nitrate solution). Measure and record the absorbance of each standard and the unknown solution.

-

Create Calibration Curve: Plot a graph of absorbance versus the known concentration of the standard solutions. The result should be a linear plot that adheres to the Beer-Lambert law.

-

Determine Concentration: Use the absorbance of the unknown sample and the calibration curve (or the equation of the line from a linear regression) to determine its concentration. Remember to account for the dilution factor.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a versatile and powerful scaffold for innovation. Its trifunctional nature provides a rich platform for synthetic chemists to build complex and biologically active molecules. The established links between hydroxybenzoic acid structures and therapeutic activities, particularly in inflammation and oxidative stress, position this compound as a valuable starting point for next-generation drug discovery programs. Future research will likely focus on leveraging its unique electronic and structural properties to design highly selective enzyme inhibitors, novel functional materials, and targeted therapeutic agents.

References

-

Wikipedia. (n.d.). Salicylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13026935, this compound. Retrieved from [Link]

- Sandmeyer, T. (1884). Über die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.

- Soujanya, C., & Madhavi, K. (2025). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Asian Journal of Chemistry, 37(12), 3191-3198.

- Kaplan, M., & et al. (1992). Salicylic Acid Induces Cyanide-Resistant Respiration in Tobacco Cell-Suspension Cultures. Plant Physiology, 99(4), 1921-1926.

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2019). Kolbe–Schmitt reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. Retrieved from [Link]

- da Silva, P. S., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7523.

-

Wikipedia. (n.d.). Cyanation. Retrieved from [Link]

-

Masterson, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

- Zhang, Y., et al. (2022). Effects of Salicylic Acid on Heavy Metal Resistance in Eukaryotic Algae and Its Mechanisms. International Journal of Environmental Research and Public Health, 19(15), 9205.

- Lü, H., et al. (2011). Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions. Asian Journal of Chemistry, 23(9), 3819-3823.

- Wang, Y., et al. (2020). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Iranian Journal of Basic Medical Sciences, 23(10), 1347-1354.

-

Royal Society of Chemistry. (n.d.). Colorimetric analysis of 2-hydroxybenzoic acid. Retrieved from [Link]

- Pasha Zanousi, M. B., et al. (2007). Electrochemical Synthesis of 5-Aminosalicylic Acid. Journal of Physical & Theoretical Chemistry Islamic Azad University of Iran, 3(4), 243-248.

-

YouTube. (2021). Synthesis of 5 and 3-nitrosalicylic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

ResearchGate. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

Sources

- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salicylic Acid Induces Cyanide-Resistant Respiration in Tobacco Cell-Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salicylic acid - Wikipedia [en.wikipedia.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. synchem.de [synchem.de]

- 12. chem.ucla.edu [chem.ucla.edu]

An In-depth Technical Guide to the Physicochemical Properties of 5-Cyanosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyanosalicylic acid, a substituted derivative of salicylic acid, presents a molecule of significant interest in medicinal chemistry and drug discovery. Its unique combination of a carboxyl, a hydroxyl, and a cyano group on a benzene ring suggests a versatile chemical scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Cyanosalicylic acid. While direct experimental data for some properties of this specific molecule are not extensively available in public literature, this guide synthesizes known information, offers expert analysis based on structurally related compounds, and details the established methodologies for the experimental determination of these crucial parameters.

Introduction: The Significance of Substituted Salicylates in Drug Discovery

Salicylic acid and its derivatives have long been cornerstones of pharmacology, most famously exemplified by acetylsalicylic acid (aspirin). The functionalization of the salicylic acid backbone allows for the fine-tuning of its pharmacological and pharmacokinetic properties. The introduction of a cyano (-C≡N) group, as in 5-Cyanosalicylic acid, is a strategic chemical modification. The cyano group is a potent electron-withdrawing group, which can significantly influence the acidity of the phenolic hydroxyl and carboxylic acid groups. It can also participate in hydrogen bonding and dipole-dipole interactions, potentially altering the molecule's binding affinity to biological targets. Understanding the fundamental physicochemical properties of 5-Cyanosalicylic acid is therefore a critical first step in unlocking its therapeutic potential.

Molecular Structure and Core Identifiers

A foundational understanding of 5-Cyanosalicylic acid begins with its molecular structure and key identifiers.

| Identifier | Value | Source |

| IUPAC Name | 5-cyano-2-hydroxybenzoic acid | PubChem[1] |

| CAS Number | 10435-57-1 | PubChem[1] |

| Molecular Formula | C₈H₅NO₃ | Synchem[2], PubChem[1] |

| Molecular Weight | 163.13 g/mol | Synchem[2], PubChem[1] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)C(=O)O)O | PubChem[1] |

| InChI Key | XUNYRQCTAPBWCF-UHFFFAOYSA-N | PubChem[1] |

graph "5-Cyanosalicylic_acid_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-0.85,0.75!"]; C5 [label="C", pos="0.85,0.75!"]; C6 [label="C", pos="0,-1.5!"];

// Aromatic Ring C1 -- C5; C5 -- C3; C3 -- C6; C6 -- C2; C2 -- C4; C4 -- C1;

// Substituents O1 [label="O", pos="1.7,1.25!"]; H1 [label="H", pos="2.3,1.5!"]; C7 [label="C", pos="-2.2,-1.25!"]; O2 [label="O", pos="-2.8,-0.5!"]; O3 [label="O", pos="-2.8,-2!"]; H2 [label="H", pos="-3.3,-2.25!"]; C8 [label="C", pos="2.2,-1.25!"]; N1 [label="N", pos="2.9,-1.65!"];

C1 -- O1 [label="", style=solid]; O1 -- H1 [label="", style=solid]; C2 -- C7 [label="", style=solid]; C7 -- O2 [label="", style=double]; C7 -- O3 [label="", style=solid]; O3 -- H2 [label="", style=solid]; C3 -- C8 [label="", style=solid]; C8 -- N1 [label="", style=triple];

// Double bonds in ring node [shape=none, label=""]; p1 [pos="-0.4,1.1!"]; p2 [pos="-1.05,-0.0!"]; p3 [pos="-0.45,-1.1!"]; p4 [pos="0.45,-1.1!"]; p5 [pos="1.05,-0.0!"]; p6 [pos="0.4,1.1!"];

A [label="Prepare Dilute Solution\n(e.g., in Ethanol)"]; B [label="Use UV-Vis\nSpectrophotometer"]; C [label="Scan Wavelengths\n(200-400 nm)"]; D [label="Identify λmax"]; A -> B -> C -> D;

Figure 2: Workflow for UV-Vis Spectroscopic Analysis.

Expected Spectral Features: Salicylic acid derivatives typically exhibit two main absorption bands in their UV-Vis spectra, arising from π→π* transitions in the benzene ring. The introduction of the cyano group is expected to cause a bathochromic (red) shift in these absorption maxima.

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is prepared by grinding a small amount of the compound with dry KBr and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The IR spectrum is recorded in the mid-infrared region (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is subtracted.

-

Data Analysis: The frequencies of the absorption bands are correlated with the presence of specific functional groups.

Expected Spectral Features:

| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | The broadness is due to hydrogen bonding. |

| C=O (Carboxylic Acid) | ~1700-1680 | Conjugation with the aromatic ring lowers the frequency. |

| C≡N (Cyano) | ~2230-2210 | A sharp and characteristic peak. |

| O-H (Phenolic) | ~3400-3300 (broad) | May be obscured by the carboxylic acid O-H stretch. |

| C=C (Aromatic) | ~1600 and ~1450 | Multiple bands are expected. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.3.1. ¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: The ¹H NMR spectrum is acquired.

-

Data Analysis: The chemical shifts (δ), integration, and multiplicity of the signals are analyzed to determine the number and connectivity of protons.

Expected Spectral Features: The ¹H NMR spectrum of 5-Cyanosalicylic acid is expected to show signals for the three aromatic protons and the two acidic protons (carboxylic and phenolic). The electron-withdrawing cyano group will deshield the adjacent aromatic protons, causing them to appear at a higher chemical shift.

4.3.2. ¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: As with ¹H NMR, the sample is dissolved in a deuterated solvent.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition: The ¹³C NMR spectrum is acquired, often with proton decoupling.

-

Data Analysis: The chemical shifts of the carbon signals are analyzed to identify the different carbon environments in the molecule.

Figure 3: General Workflow for NMR Spectroscopic Analysis.

Expected Spectral Features: The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in 5-Cyanosalicylic acid. The chemical shifts will be influenced by the nature of the substituents. The carbonyl carbon of the carboxylic acid will appear at a high chemical shift (downfield), typically in the range of 165-185 ppm. The carbon of the cyano group will also have a characteristic chemical shift, generally in the range of 110-125 ppm.

Applications and Future Directions

The unique structural features of 5-Cyanosalicylic acid make it a promising candidate for various applications in drug development:

-

Scaffold for Novel Inhibitors: The salicylic acid backbone can be a starting point for designing inhibitors of enzymes such as cyclooxygenases (COXs) or other inflammatory targets.

-

Bioorthogonal Chemistry: The cyano group can potentially be utilized in "click chemistry" reactions for bioconjugation and the development of targeted drug delivery systems.

-

Fragment-Based Drug Discovery: As a small, functionalized molecule, 5-Cyanosalicylic acid can be used as a fragment in screening campaigns to identify new binding motifs for therapeutic targets.

Further research is warranted to experimentally determine the full physicochemical profile of 5-Cyanosalicylic acid and to explore its biological activities.

Safety and Handling

Based on the GHS classification from its PubChem entry, 5-Cyanosalicylic acid is considered harmful if swallowed, in contact with skin, or if inhaled. It is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

5-Cyanosalicylic acid represents a molecule with considerable potential in the field of medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet available in the public domain, this guide has provided a comprehensive overview based on predicted values, comparative analysis with related compounds, and established analytical methodologies. A thorough experimental characterization of this compound is a crucial next step to facilitate its exploration in drug discovery and development programs.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Chlorosalicylic Acid. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Aminosalicylic Acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. [Link]

-

ResearchGate. Solubility of 5Amino Salicylic Acid in Different Solvents at Various Temperatures. [Link]

-

PubChem. Cyanuric acid. National Center for Biotechnology Information. [Link]

-

PubMed. Determination of the pK values of 5-aminosalicylic acid and N-acetylaminosalicylic acid and comparison of the pH dependent lipid-water partition coefficients of sulphasalazine and its metabolites. [Link]

-

NIST. Cyanuric acid. NIST Chemistry WebBook. [Link]

-

ResearchGate. Does anybody know online UV-Visible spectra databases for inorganic salts? [Link]

-

PubChem. 5-Aminosalicylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Infrared spectra of 5-nitrosalicylic acid ethyl ester (2) adsorbed on... [Link]

- Google Patents. CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.

-

PubChem. 5-Aminosalicylic acid-13C6. National Center for Biotechnology Information. [Link]

-

ResearchGate. Equilibrium Solubility of 5-Nitrosalicylic Acid in Different Neat Solvents Ranging from 278.15/288.15 to 323.15 K and Its Solvent Effect. [Link]

-

NIST. Salicylic acid. NIST Chemistry WebBook. [Link]

-

Wiley Science Solutions. KnowItAll IR Spectral Library Collection. [Link]

-

science-softCon. UV/Vis+ Photochemistry Database. [Link]

Sources

An In-Depth Technical Guide to 5-Cyano-2-hydroxybenzoic Acid: Structure, Synthesis, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 5-Cyano-2-hydroxybenzoic acid, a versatile bifunctional aromatic compound. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's core structural and chemical properties, outlines a robust and replicable synthesis protocol, and explores its strategic importance as a molecular scaffold in the design of novel therapeutic agents. The information presented herein is synthesized from established chemical principles and authoritative literature to ensure scientific integrity and practical applicability.

Molecular Identity and Physicochemical Properties

This compound, also known as 5-cyanosalicylic acid, is a substituted aromatic carboxylic acid. Its structure incorporates three key functional groups on a benzene ring: a carboxylic acid, a hydroxyl group, and a nitrile (cyano) group. This unique arrangement of electron-withdrawing (cyano, carboxylic acid) and electron-donating (hydroxyl) groups imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis.

The IUPAC name for this compound is This compound [1]. Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅NO₃ | [1] |

| Molecular Weight | 163.13 g/mol | [1] |

| CAS Number | 10435-57-1 | [1][2][3] |

| Appearance | White to off-white powder (typical) | N/A |

| Melting Point | 210 °C | [2] |

| SMILES | C1=CC(=C(C=C1C#N)C(=O)O)O | [1] |

| InChIKey | XUNYRQCTAPBWCF-UHFFFAOYSA-N | [1][3] |

Molecular Structure Diagram

The structural arrangement of this compound is depicted below. The ortho-positioning of the hydroxyl and carboxyl groups allows for intramolecular hydrogen bonding, a feature common to salicylic acid derivatives that influences their acidity and reactivity.

Caption: 2D structure of this compound.

Synthesis Protocol: The Sandmeyer Reaction

A reliable and widely applicable method for the synthesis of this compound is the Sandmeyer reaction . This classic transformation provides a robust pathway to introduce a cyano group onto an aromatic ring by converting a primary aryl amine into a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) catalyst[4][5][6][7][8]. The logical starting material for this synthesis is the readily available 5-Amino-2-hydroxybenzoic acid (also known as 5-aminosalicylic acid or Mesalamine).

The overall transformation proceeds in two main stages: Diazotization and Cyanation.

Synthesis Workflow

Caption: Workflow for the synthesis via the Sandmeyer reaction.

Detailed Experimental Protocol

Trustworthiness: This protocol is based on a well-established and validated chemical transformation. The steps include built-in controls, such as temperature management during diazotization, which is critical for preventing the premature decomposition of the unstable diazonium salt.

Step 1: Diazotization of 5-Amino-2-hydroxybenzoic acid

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 15.3 g (0.1 mol) of 5-Amino-2-hydroxybenzoic acid in 100 mL of 2 M hydrochloric acid.

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath. The fine suspension must be kept well-stirred. Causality: Low temperature is crucial to prevent the highly unstable diazonium salt from decomposing and to minimize side reactions.

-

Nitrite Addition: Dissolve 7.2 g (0.105 mol) of sodium nitrite (NaNO₂) in 20 mL of cold water. Add this solution dropwise to the cooled amine suspension over 30 minutes, ensuring the temperature does not rise above 5 °C.

-

Completion Check: After the addition is complete, continue stirring for an additional 15-20 minutes in the cold bath. The reaction is complete when a drop of the solution gives an immediate blue-black color on starch-iodide paper, indicating a slight excess of nitrous acid. The resulting solution contains the in situ generated diazonium salt.

Step 2: Copper(I) Cyanide Mediated Cyanation

-

Catalyst Preparation: In a separate larger flask, prepare the copper(I) cyanide solution. Dissolve 25 g (0.1 mol) of copper(II) sulfate pentahydrate in 100 mL of hot water. In a fume hood, add a solution of 27 g (0.415 mol) of potassium cyanide (KCN) in 50 mL of water. Extreme caution is required as KCN is highly toxic. The initial precipitate of copper(II) cyanide will redissolve to form a solution of potassium tetracyanocuprate(I).

-

Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm (60-70 °C) copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Heating: After the addition is complete, heat the reaction mixture on a water bath at 80-90 °C for 30 minutes to ensure the reaction goes to completion.

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with concentrated HCl in a fume hood to precipitate the crude product and to decompose any excess cyanide.

-

Filter the crude brown precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from an appropriate solvent system (e.g., aqueous ethanol or acetic acid) to yield pure this compound.

-

Spectroscopic Characterization (Predicted)

Expertise & Experience: The predictions below are grounded in fundamental principles of NMR and IR spectroscopy. The chemical shifts in NMR are influenced by the electronic effects of the substituents, and IR frequencies correspond to the vibrational modes of specific functional groups.

| Technique | Predicted Data | Justification |

| ¹H NMR | δ ~11.0-13.0 (s, 1H, -COOH)δ ~9.0-11.0 (s, 1H, Ar-OH)δ ~8.2 (d, 1H, H-6)δ ~7.8 (dd, 1H, H-4)δ ~7.1 (d, 1H, H-3) | The acidic protons of the carboxyl and hydroxyl groups are expected to be broad singlets at the downfield end. Aromatic protons will show splitting patterns consistent with a 1,2,4-trisubstituted ring. The proton at C6 (ortho to COOH) will be the most deshielded. |

| ¹³C NMR | δ ~165-170 (-COOH)δ ~160 (C-OH)δ ~138 (C-6)δ ~135 (C-4)δ ~120 (C-2)δ ~118 (-C≡N)δ ~115 (C-5)δ ~105 (C-1) | The carboxyl carbon is the most downfield. The carbon attached to the hydroxyl group (C-2) will also be significantly downfield. The carbon bearing the cyano group (C-5) and the quaternary carbon C-1 will have lower signal intensities. |

| IR (KBr, cm⁻¹) | ~3300-2500 (broad, O-H stretch of COOH)~3200 (sharp, O-H stretch of phenol)~2230 (sharp, C≡N stretch)~1680 (strong, C=O stretch)~1600, 1450 (C=C aromatic stretch) | The spectrum will be dominated by a very broad O-H band from the hydrogen-bonded carboxylic acid dimer. The nitrile stretch is a key diagnostic peak, typically sharp and of medium intensity. The carbonyl peak will be strong and sharp. |

| Mass Spec (EI) | [M]⁺ at m/z = 163Fragments at m/z = 145 ([M-H₂O]⁺)m/z = 118 ([M-COOH]⁺) | The molecular ion peak should be clearly visible. Common fragmentation pathways include the loss of water (from the ortho hydroxyl and carboxyl groups) and the loss of the carboxyl group as a radical. |

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable molecular scaffold and intermediate in medicinal chemistry. Its trifunctional nature allows for selective chemical modifications, enabling the synthesis of diverse compound libraries for drug screening.

Authoritative Grounding: The therapeutic potential of hydroxybenzoic acid derivatives is well-documented. They form the core of many compounds investigated for anti-inflammatory, antimicrobial, and antitumoral activities[14]. The introduction of a cyano group provides a key modulation point; it is a potent hydrogen bond acceptor and can serve as a precursor to other functional groups like amides or tetrazoles, which are important in designing molecules that interact with biological targets.

Role as a Building Block

-

Anti-inflammatory Agents: The core salicylic acid structure is famous for its anti-inflammatory properties (e.g., Aspirin). Derivatives of this compound can be synthesized to create novel non-steroidal anti-inflammatory drugs (NSAIDs), potentially with improved selectivity for COX-2 or other inflammatory targets[15].

-

Anticancer Therapeutics: Many kinase inhibitors and other anticancer agents are built upon substituted aromatic scaffolds[16]. The functional groups on this compound allow for the attachment of various pharmacophores to target specific enzymes or receptors involved in cancer progression. For example, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a target in cancer metabolism[17].

-

Synthesis of Heterocycles: The nitrile and carboxylic acid groups can be used to construct fused heterocyclic ring systems, which are prevalent in modern pharmaceuticals.

Logical Pathway in Drug Discovery

Caption: Role of the scaffold in a typical drug discovery workflow.

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care in a well-ventilated area, preferably a chemical fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[1].

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

This guide provides a foundational understanding of this compound, highlighting its synthesis and strategic value. Its versatile structure ensures its continued relevance as a building block for the next generation of therapeutic agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

-

Masterson, D. S. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of of p-hydroxybenzoic acid -zinc sulphate complex. Retrieved from [Link]

-

ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

- Soujanya, C., & Madhavi, K. (2025). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Asian Journal of Chemistry, 37(12), 3191-3198.

-

Rincón, J. A., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. Retrieved from [Link]

-

Li, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

-

González-Bacerio, J., et al. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). EP2729444B1 - Method for manufacturing 2-amino-5-cyano-n,3-dimethylbenzamide.

- Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.

- Google Patents. (n.d.). Process for preparing 2-amino-5-cyanobenzoic acid derivatives.

-

PrepChem.com. (n.d.). Preparation of 5-aminosalicylic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP0270815A1 - Process for the preparation of 5-aminosalicylic acid.

-

Indian Patents. (n.d.). 222785:ONE - POT PROCESS FOR THE PREPARATION OF 5-AMINO -2HYDROXY BENZOIC ACID (MESALAMINE). Retrieved from [Link]

- Pasha Zanousi, M. B., et al. (2007). Electrochemical Synthesis of 5-Aminosalicylic Acid. Journal of Physical & Theoretical Chemistry Islamic Azad University of Iran, 3(4).

- Google Patents. (n.d.). CA2578714A1 - Compositions comprising 5-amino-2-hydroxybenzoic acid and a reducing sugar.

Sources

- 1. This compound | C8H5NO3 | CID 13026935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synchem.de [synchem.de]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. synarchive.com [synarchive.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Cyano-2-hydroxybenzoic Acid in Organic Solvents

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the principles and methodologies for determining the solubility of 5-Cyano-2-hydroxybenzoic acid in organic solvents. In the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes predictive models and robust experimental protocols to empower researchers in their formulation and development efforts.

Introduction: The Critical Role of Solubility in Scientific Research

This compound, a substituted derivative of salicylic acid, presents a molecular structure with diverse functional groups that dictate its interactions with various solvents. The interplay of its polar hydroxyl and carboxylic acid moieties with the more nonpolar cyanophenyl backbone creates a nuanced solubility profile. Understanding this profile is paramount for a wide range of applications, from reaction chemistry and purification to pharmaceutical formulation and materials science. This guide provides a foundational framework for approaching the solubility determination of this compound, grounded in established physicochemical principles and experimental best practices.

Physicochemical Properties of this compound

A thorough understanding of a compound's intrinsic properties is the cornerstone of predicting its solubility behavior. For this compound (CAS: 10435-57-1), the following physicochemical parameters are key considerations:

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₃ | PubChem[1] |

| Molecular Weight | 163.13 g/mol | PubChem[1] |

| Melting Point | ~210 °C | Biosynth[2] |

| Structure | Aromatic carboxylic acid with hydroxyl and cyano substituents | PubChem[1] |

The presence of both hydrogen bond donors (-OH, -COOH) and a hydrogen bond acceptor (-CN, C=O) suggests that solvents capable of hydrogen bonding will likely be effective. The aromatic ring contributes to nonpolar interactions. The high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Framework: Predicting Solubility

While direct experimental measurement is the gold standard, theoretical models can provide valuable initial guidance and help in solvent selection, saving time and resources.

The Principle of "Like Dissolves Like"

This fundamental principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, this implies:

-

Polar Protic Solvents (e.g., alcohols) should be effective due to their ability to engage in hydrogen bonding with the hydroxyl and carboxylic acid groups.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors and should also exhibit reasonable solvating power.

-

Nonpolar Solvents (e.g., hexane, toluene) are expected to be poor solvents due to the compound's overall polarity.

The following diagram illustrates the logical flow of solvent selection based on this principle.

Caption: Logical workflow for solvent selection based on intermolecular forces.

Experimental Determination of Solubility

A systematic experimental approach is necessary to obtain accurate quantitative solubility data. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Analytical balance

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved microcrystals.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method to determine the concentration of this compound.

-

The following diagram illustrates the experimental workflow for solubility determination.

Caption: Experimental workflow for equilibrium solubility determination.

Analytical Quantification

A validated analytical method is essential for accurate solubility determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying this compound. A reversed-phase method is typically suitable for this type of compound.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of maximum absorbance for this compound.

-

Quantification: A calibration curve should be prepared using standard solutions of known concentrations.

UV-Vis Spectroscopy

For a less complex matrix, UV-Vis spectroscopy can be a rapid and effective quantification method.

-

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of the standard solutions at the λmax to generate a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the appropriately diluted, filtered saturated solution and determine its concentration from the calibration curve.

-

Conclusion

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Technical Guide to the Theoretical and Spectroscopic Properties of 5-Cyano-2-hydroxybenzoic Acid: A DFT-Driven Approach

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug development, the meticulous characterization of novel small molecules is paramount. 5-Cyano-2-hydroxybenzoic acid, a substituted salicylic acid derivative, represents a scaffold of significant interest. Its structural motifs—a carboxylic acid, a hydroxyl group, and a cyano group—confer a unique electronic and steric profile, suggesting potential applications in medicinal chemistry, including as an anti-inflammatory agent or as a selective enzyme inhibitor.[1][2] This guide provides a comprehensive exploration of the theoretical and spectroscopic properties of this compound, leveraging Density Functional Theory (DFT) as a predictive and analytical tool. For researchers and scientists in drug development, this document serves as a technical primer, elucidating the methodologies for in-silico and experimental characterization, thereby accelerating the evaluation of its therapeutic potential.

Molecular Architecture and Intramolecular Interactions: A Quantum Chemical Perspective

The geometry and electronic structure of this compound are dictated by the interplay of its functional groups. The presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid is a critical feature, creating a six-membered ring that enhances molecular stability.[3] This interaction significantly influences the molecule's vibrational properties and its potential to interact with biological targets.

Computational Methodology: The Rationale for DFT

To probe the molecular properties of this compound, Density Functional Theory (DFT) calculations are the method of choice. DFT offers a balance between computational cost and accuracy, making it well-suited for molecules of this size. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, combined with a 6-311++G(d,p) basis set, is a robust combination for optimizing the molecular geometry and predicting vibrational frequencies and electronic properties.[3] This level of theory has been shown to provide results that are in good agreement with experimental data for similar substituted benzoic acids.[3]

Optimized Molecular Structure

The DFT-optimized structure of this compound would reveal key bond lengths, bond angles, and dihedral angles. Of particular interest is the O-H...O distance of the intramolecular hydrogen bond, which is expected to be relatively short, indicating a strong interaction. The planarity of the benzene ring and the orientation of the carboxylic acid and cyano groups relative to the ring are also important structural parameters.

Caption: A 2D representation of the molecular structure of this compound with atom numbering.

Vibrational Spectroscopy: Fingerprinting the Molecular Motions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of functional groups. DFT calculations are invaluable for assigning the observed spectral bands to specific vibrational modes.

Experimental Protocol for Spectroscopic Analysis

FT-IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder.

-

Press the mixture into a thin, transparent disk.

-

Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

FT-Raman Spectroscopy:

-

Place the solid sample in a capillary tube.

-

Excite the sample with a laser source (e.g., Nd:YAG laser at 1064 nm).

-

Record the FT-Raman spectrum in the range of 4000-100 cm⁻¹.

Theoretical Vibrational Analysis

The calculated vibrational frequencies from DFT, after scaling by an appropriate factor (typically around 0.96 for B3LYP/6-311++G(d,p)), can be compared with the experimental spectra. The Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode.

Table 1: Predicted Key Vibrational Frequencies and Their Assignments for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

| O-H stretch (hydroxyl) | ~3200-3400 | Broad band due to intramolecular H-bonding |

| C-H stretch (aromatic) | ~3000-3100 | Sharp peaks |

| C≡N stretch (cyano) | ~2220-2240 | Strong, sharp absorption |

| C=O stretch (carboxyl) | ~1650-1680 | Strong absorption, shifted to lower frequency due to H-bonding |

| C-C stretch (aromatic) | ~1400-1600 | Multiple bands |

| O-H bend (carboxyl) | ~1300-1400 | In-plane bending |

| C-O stretch (hydroxyl) | ~1200-1300 | Stretching vibration |

Electronic Properties and Reactivity: Insights from Frontier Molecular Orbitals

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and potential as a drug candidate. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its ability to participate in charge-transfer interactions.

HOMO-LUMO Analysis

DFT calculations provide the energies of the HOMO and LUMO. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. For this compound, the presence of the electron-withdrawing cyano group and the electron-donating hydroxyl group is expected to influence the energies of these frontier orbitals.

Caption: A diagram illustrating the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and carboxyl groups and the nitrogen atom of the cyano group, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Potential Applications in Drug Development

The structural and electronic features of this compound suggest several potential applications in drug development:

-

Anti-inflammatory Agents: As a derivative of salicylic acid, it may possess anti-inflammatory properties.[1]

-

Enzyme Inhibition: The 2-hydroxybenzoic acid moiety is a known scaffold for selective SIRT5 inhibitors, which are targets in cancer therapy.[4] The addition of a cyano group could modulate this activity and selectivity.

-

Antioxidant Activity: Substituted benzoic acids often exhibit antioxidant properties.[2]

Synthesis and Characterization Workflow

The synthesis of this compound can be approached through various synthetic routes, often starting from commercially available precursors. A plausible route involves the cyanation of a suitably protected brominated or iodinated 2-hydroxybenzoic acid derivative.

Caption: A workflow diagram for the synthesis and characterization of this compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive approach to understanding the theoretical and spectroscopic properties of this compound through the lens of Density Functional Theory. The in-silico methodologies presented here provide a powerful framework for predicting and interpreting experimental data, thereby accelerating the characterization of this promising molecule. Future research should focus on the experimental validation of these theoretical predictions, including the synthesis and full spectroscopic characterization of this compound. Furthermore, in-depth biological evaluation is warranted to explore its potential as a novel therapeutic agent.

References

-

Arjunan, V., Kalaivani, M., Ravindran, P., & Mohan, S. (2011). Structural, vibrational and quantum chemical investigations on 5-chloro-2-hydroxybenzamide and 5-chloro-2-hydroxybenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1886-1895. [Link]

-

da Silva, J. C. G., et al. (2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 26(15), 4475. [Link]

-

Soujanya, C., & Madhavi, K. (2020). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. ResearchGate. [Link]

-

Zhang, L., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry, 68, 116869. [Link]

-

Muthu, S., & Isac Paulraj, E. (2011). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Journal of Chemical and Pharmaceutical Research, 3(5), 323-339. [Link]

-

Royal Society of Chemistry. (n.d.). The preparation of 2-hydroxybenzoic acid. [Link]

-

NIST. (n.d.). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. [Link]

- Google Patents. (n.d.). Preparation method of 2-hydroxy-5-aminobenzoic acid.

Sources

The Strategic Role of 5-Cyano-2-hydroxybenzoic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Cyano-Substituted Salicylate Scaffold

In the landscape of medicinal chemistry, the salicylic acid framework remains a cornerstone for the design of novel therapeutic agents. Its inherent anti-inflammatory properties, coupled with versatile functionalization points, have rendered it a privileged scaffold for decades. The introduction of a cyano group at the 5-position of the 2-hydroxybenzoic acid core bestows unique electronic and steric properties, transforming it into a highly valuable building block for contemporary drug discovery programs. This technical guide provides an in-depth exploration of 5-Cyano-2-hydroxybenzoic acid, also known as 5-Cyanosalicylic acid, from its fundamental chemical identity to its strategic application in the synthesis of targeted therapeutics. By elucidating its synthesis, physicochemical characteristics, and role in inhibitor design, this document aims to equip researchers with the foundational knowledge to effectively leverage this versatile molecule in their own research and development endeavors.

I. Nomenclature and Chemical Identity: A Comprehensive Overview

A precise understanding of a compound's nomenclature and various identifiers is paramount for effective communication and information retrieval in a research setting. This compound is known by several synonyms, and its identity is cataloged in numerous chemical databases.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 10435-57-1 | Biosynth[2] |

| PubChem CID | 13026935 | PubChem[1] |

| Synonym | 5-Cyanosalicylic acid | PubChem[1] |

| Synonym | 2-hydroxy-5-cyanobenzoic acid | PubChem[1] |

| Molecular Formula | C₈H₅NO₃ | Biosynth[2] |

| Molecular Weight | 163.13 g/mol | Biosynth[2] |

| InChI Key | XUNYRQCTAPBWCF-UHFFFAOYSA-N | PubChem[1] |

II. Physicochemical and Spectroscopic Profile

The physicochemical properties of this compound dictate its behavior in both chemical reactions and biological systems. Its spectroscopic fingerprint is essential for its unambiguous identification and characterization.

| Property | Value | Source |

| Melting Point | 210 °C | Biosynth[2] |

| Appearance | White to off-white powder | (Inferred from related compounds) |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like ethanol and DMSO. | (Inferred from related salicylic acid derivatives)[3] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing cyano and carboxylic acid groups, and the electron-donating hydroxyl group. The protons on the aromatic ring will exhibit characteristic splitting patterns based on their coupling with neighboring protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight distinct carbon atoms in the molecule, including the characteristic peaks for the nitrile carbon, the carboxyl carbon, and the aromatic carbons, each with chemical shifts indicative of their electronic environment.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group and the carboxylic acid, the C≡N stretch of the nitrile group, the C=O stretch of the carboxylic acid, and C=C stretching vibrations of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (163.13 g/mol ), along with fragmentation patterns characteristic of benzoic acid derivatives.

III. Synthesis of this compound: A Detailed Protocol via the Sandmeyer Reaction

The synthesis of this compound is most effectively achieved through the Sandmeyer reaction, a robust and widely utilized method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[5][6] The starting material for this synthesis is the readily available 5-aminosalicylic acid.

Causality of Experimental Choices:

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the introduction of a wide range of substituents that are not easily accessible through direct electrophilic aromatic substitution. The choice of 5-aminosalicylic acid as the precursor is strategic due to the ortho-hydroxyl group's influence on the reactivity of the aromatic ring and its presence in the final product, which is often crucial for biological activity. The diazotization step, carried out at low temperatures, is critical to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) cyanide catalyst is essential for the efficient conversion of the diazonium salt to the desired nitrile.

Diagram of the Synthesis Pathway:

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol:

-

Diazotization of 5-Aminosalicylic Acid:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 5-aminosalicylic acid in a dilute solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine using a starch-iodide paper test for excess nitrous acid.

-

-

Sandmeyer Cyanation Reaction:

-

In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent (e.g., aqueous potassium cyanide).

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

After the addition is complete, gradually warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to facilitate the evolution of nitrogen gas and the formation of the nitrile. The completion of the reaction is indicated by the cessation of gas evolution.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration and wash with cold water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Dry the purified product under vacuum. Characterize the final product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

-

IV. Application in Drug Discovery: A Scaffold for Targeted Inhibitor Synthesis

The unique combination of a carboxylic acid, a hydroxyl group, and a nitrile group on the salicylic acid scaffold makes this compound a highly attractive starting point for the synthesis of targeted inhibitors, particularly in the realm of kinase inhibitor discovery.[7][8][9] The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups, while the carboxylic acid and hydroxyl groups provide key interaction points for binding to enzyme active sites.

Causality of Experimental Choices in Inhibitor Screening:

The rationale behind using this compound as a scaffold lies in its ability to present key pharmacophoric features in a defined spatial orientation. The subsequent derivatization allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity for a specific biological target. A high-throughput screening (HTS) workflow is a standard and efficient method to evaluate a library of synthesized compounds against a target enzyme. The choice of a fluorescence-based assay is often preferred for its sensitivity and adaptability to a multi-well plate format.

Diagram of an Experimental Workflow for Kinase Inhibitor Screening:

Caption: Workflow for kinase inhibitor discovery.

Step-by-Step Experimental Workflow: Screening of a this compound-based Library against a Target Kinase

-

Library Synthesis:

-

Utilize the carboxylic acid or other functionalizable positions of this compound to generate a library of diverse derivatives through techniques like amide coupling or other parallel synthesis methods. The goal is to introduce a variety of chemical functionalities to probe the structure-activity relationship (SAR).

-

-

High-Throughput Screening (HTS):

-

Prepare multi-well plates (e.g., 384-well plates) containing the target kinase, its substrate (e.g., a fluorescently labeled peptide), and ATP in a suitable buffer.

-

Add compounds from the synthesized library to the wells at a fixed concentration (e.g., 10 µM). Include appropriate controls (positive control with a known inhibitor, negative control with no inhibitor).

-

Initiate the kinase reaction by adding ATP and incubate for a defined period at a controlled temperature.

-

Stop the reaction and measure the fluorescence signal, which is proportional to the amount of phosphorylated substrate. A decrease in signal indicates inhibition of the kinase.

-

-

Hit Confirmation and IC₅₀ Determination:

-

For compounds that show significant inhibition in the primary screen ("hits"), perform a dose-response analysis.

-

Prepare serial dilutions of the hit compounds and repeat the kinase assay to determine the half-maximal inhibitory concentration (IC₅₀), which is a measure of the compound's potency.

-

-

Structure-Activity Relationship (SAR) Analysis:

-

Analyze the IC₅₀ values of the library compounds in relation to their chemical structures.

-

Identify the structural modifications that lead to increased or decreased potency. This analysis provides valuable insights into the key interactions between the inhibitors and the target kinase, guiding the design of more potent and selective next-generation inhibitors.

-

V. Conclusion and Future Directions

This compound represents a strategically important and versatile building block in modern drug discovery. Its straightforward synthesis via the Sandmeyer reaction and its unique combination of functional groups make it an ideal starting point for the creation of diverse chemical libraries. The ability to systematically modify the scaffold allows for the fine-tuning of pharmacological properties, leading to the identification of potent and selective inhibitors for a range of therapeutic targets. As our understanding of disease biology continues to grow, the demand for novel and effective small molecule therapeutics will only increase. The principles and methodologies outlined in this guide demonstrate the enduring value of well-designed chemical scaffolds like this compound in meeting this challenge and advancing the frontiers of medicine. Future research will likely focus on the development of novel synthetic methodologies to further diversify this scaffold and its application in emerging therapeutic areas such as targeted protein degradation and the modulation of protein-protein interactions.

References

-

Synthesis of azo compounds containing salicylic acid and its derivatives. Chemical Review and Letters. 2024;7:846-859. Available from: [Link]

-

Sandmeyer reaction. In: Wikipedia. ; 2023. Available from: [Link]

- Soujanya C, Madhavi K. Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Asian Journal of Chemistry. 2025;37(12):3191-3198.

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

-

13 C NMR spectrum of the compound. ResearchGate. Available from: [Link]

- Kaur H, Sidana J. SHORT COMMUNICATION SYNTHESIS, CHARACTERIZATION AND RADICAL SCAVENGING ACTIVITY OF AROMATIC AMINE CONJUGATES OF 5-AMINOSALICYLIC. Bulletin of the Chemical Society of Ethiopia. 2014;28(3):475-480.

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

- Synthesis of quinazolines as tyrosine kinase inhibitors. Anticancer Agents in Medicinal Chemistry. 2009;9(3):246-275.

- Gallier F, et al. Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. 2017;7(63):39756-39779.

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available from: [Link]

- Speck-Planche A. A rational workflow for sequential virtual screening of chemical libraries on searching for new tyrosinase inhibitors. Current Topics in Medicinal Chemistry. 2012;12(11):1224-1236.

- One-pot catalytic synthesis method of 5-aminosalicylic acid. CN111548283A.

-

Chad's Prep. 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube. Available from: [Link]

- Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Deriv

-

Supplementary data for. The Royal Society of Chemistry. Available from: [Link]

- Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems.

- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals. 2023;16(11):1584.

- Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry. 2022;66:116801.

- Jadrijević-Mladar Takač M, Vikić Topić D. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica. 2004;54(3):177-191.

- Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Pharmacognosy Journal. 2021;13(4):985-993.

-

H-1 and C-13 NMR spectral assignments of 2'-hydroxychalcones. ResearchGate. Available from: [Link]

Sources

- 1. This compound | C8H5NO3 | CID 13026935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. soci.org [soci.org]

- 9. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]

An In-Depth Technical Guide to 5-Cyano-2-hydroxybenzoic Acid: From Historical Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Story of a Salicylic Acid Derivative

5-Cyano-2-hydroxybenzoic acid, also known as 5-cyanosalicylic acid, is a fascinating aromatic compound that, despite its structural relationship to the ubiquitously known salicylic acid, holds a more enigmatic history. While the discovery of salicylic acid and its acetylated derivative, aspirin, are landmark events in the history of medicine, the specific genesis of this compound is not as clearly documented. This guide delves into the probable historical synthesis routes, contemporary preparation methods, and the burgeoning interest in this molecule within medicinal chemistry and materials science. Its unique combination of a carboxyl group, a hydroxyl group, and a cyano moiety on a benzene ring imparts a distinct reactivity and potential for diverse applications, making it a subject of considerable interest for researchers.

Part 1: Unraveling the Historical Synthesis

While a definitive record of the first synthesis of this compound is not readily apparent in a singular seminal publication, its discovery can be contextualized within the burgeoning field of organic chemistry in the late 19th and early 20th centuries. The development of key named reactions provides a logical framework for its probable initial preparation.

The Sandmeyer Reaction: A Plausible Genesis

The Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884, stands as the most probable route for the initial synthesis of this compound.[1] This reaction provides a versatile method to introduce a cyano group onto an aromatic ring via a diazonium salt intermediate. The logical precursor for this synthesis would be 5-aminosalicylic acid (Mesalamine), a compound already known and utilized during that period.

Conceptual Historical Synthesis via the Sandmeyer Reaction:

-

Diazotization of 5-Aminosalicylic Acid: 5-aminosalicylic acid would be treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Cyanation: The resulting diazonium salt solution would then be treated with a solution of cuprous cyanide (CuCN), leading to the displacement of the diazonium group by a cyanide group, yielding this compound.

This two-step, one-pot synthesis would have been a feasible and logical extension of the exploration of aromatic chemistry during that era.

Part 2: Modern Synthetic Methodologies